molecular formula C15H26Cl2N2 B1424723 N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride CAS No. 1219980-74-1

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride

Cat. No.: B1424723
CAS No.: 1219980-74-1
M. Wt: 305.3 g/mol
InChI Key: WFQHOGWMHNZUGE-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride is a chemical compound with a complex structure that includes a benzyl group, a methyl group, and a piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with n-methyl-2-(2-piperidinyl)-1-ethanamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, altering their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

N-Benzyl-N-methyl-2-(piperidin-2-yl)ethanamine dihydrochloride can be compared with other similar compounds such as:

  • n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine hydrochloride
  • n-Benzyl-n-methyl-2-(2-piperidinyl)-1-ethanamine sulfate

These compounds share similar structures but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical behavior.

Properties

IUPAC Name

N-benzyl-N-methyl-2-piperidin-2-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2.2ClH/c1-17(13-14-7-3-2-4-8-14)12-10-15-9-5-6-11-16-15;;/h2-4,7-8,15-16H,5-6,9-13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQHOGWMHNZUGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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